2-Phenoxyethyl methacrylate is a methacrylate monomer used in the production of various polymers. [, , , , , , ] It is classified as an aryl methacrylate due to the presence of the phenoxy group. [] 2-Phenoxyethyl methacrylate serves as a building block in polymerization reactions, contributing to the final properties of the resulting polymers. [, , , , , , ]
The compound is derived from the reaction of methacrylic acid with 2-phenoxyethanol. It falls under the category of acrylic monomers, specifically methacrylates, which are known for their utility in polymer chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-phenoxyethyl prop-2-enoate, with the CAS number 48145-04-6 and an EC number of 256-360-6 .
The synthesis of 2-Phenoxyethyl methacrylate can be achieved through several methods, predominantly involving the esterification of methacrylic acid with 2-phenoxyethanol.
The molecular formula for 2-Phenoxyethyl methacrylate is , indicating it consists of twelve carbon atoms, fourteen hydrogen atoms, and three oxygen atoms.
The structural representation can be summarized as follows:
2-Phenoxyethyl methacrylate participates in various chemical reactions:
The mechanism of action for polymerization involves several steps:
This mechanism allows for rapid polymer formation under appropriate conditions, making it valuable in coatings that require fast curing times.
The physical and chemical properties of 2-Phenoxyethyl methacrylate are critical for its application:
Property | Value |
---|---|
Molecular Weight | 214.24 g/mol |
Physical State | Liquid at room temperature |
Density | 1.105 g/cm³ at 20 °C |
Boiling Point | Approximately 132 °C |
Freezing Point | Approximately -74 °C |
Solubility in Water | Moderate (525 mg/L at 25 °C) |
Flash Point | >140 °C |
Odor | Characteristic |
These properties indicate that it is a non-flammable liquid with moderate volatility, making it suitable for industrial applications where safety is a concern .
The primary applications of 2-Phenoxyethyl methacrylate include:
The primary industrial synthesis of 2-Phenoxyethyl methacrylate involves the direct esterification of methacrylic acid with 2-phenoxyethanol. This acid-catalyzed reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of phenoxyethanol attacks the carbonyl carbon of methacrylic acid. The reaction proceeds under reflux conditions (120–140°C) with azeotropic removal of water to drive equilibrium toward ester formation [5] [7]. Stoichiometric imbalances (typically 1.2:1 molar ratio of methacrylic acid to phenoxyethanol) suppress ether byproduct formation from phenoxyethanol self-condensation. The reaction achieves 70–85% conversion within 4–8 hours, with crude yields exceeding 90% prior to purification [3] [5]. Key challenges include managing the exothermic reaction kinetics and preventing polymerization of the methacrylate moiety during synthesis.
Catalytic systems significantly enhance reaction efficiency and selectivity. Cuprous chloride (CuCl) at 0.5–1.5 mol% concentration acts as a selectivity promoter, reducing oxidation byproducts and suppressing Michael addition side reactions [5]. Toluene emerges as the optimal solvent due to its ability to form low-boiling azeotropes with water (boiling point: 110°C) while maintaining reactant solubility. In large-scale operations (>100 kg batches), solvent-free systems achieve comparable yields when using excess methacrylic acid (2.5:1 molar ratio) as both reactant and reaction medium. This approach eliminates solvent recovery steps but requires precise temperature control to prevent thermal degradation above 150°C [5].
Table 1: Catalytic Systems for Esterification
Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|
Sulfuric acid | 2.0 | 130 | 6 | 78 |
p-Toluenesulfonic acid | 1.5 | 125 | 5 | 82 |
Cuprous chloride + Sulfuric acid | 1.0 + 0.5 | 120 | 4 | 91 |
Amberlyst-15 | 5 wt% | 110 | 8 | 85 |
Post-synthesis purification is critical due to residual methacrylic acid (3–7%), phenoxyethanol (1–4%), and dimeric byproducts. A tandem extraction-distillation protocol delivers industrial-grade purity:
Yield optimization hinges on three parameters:
Table 2: Distillation Parameters and Purity Outcomes
Pressure (mmHg) | Boiling Range (°C) | Purity (%) | Recovery Rate (%) |
---|---|---|---|
760 | 255–260 | 80–85 | 90 |
50 | 145–150 | 92–94 | 85 |
10 | 110–115 | 96–98 | 78 |
4 | 95–100 | >98.5 | 70 |
Modern synthesis routes emphasize atom economy and waste reduction. Solvent-free esterification coupled with heterogeneous catalysis (e.g., immobilized lipases or sulfonated silica) reduces E-factor by 35–40% compared to traditional processes [5]. Energy intensity decreases 30% through microwave-assisted reactions (80–100°C, 300W), completing esterification in 1–2 hours with 88% yield [5].
Waste Valorization Techniques:
Table 3: Environmental Metrics for Synthesis Routes
Process | PMI* (kg/kg) | Energy (kWh/kg) | Carbon Intensity (kg CO₂/kg) | E-Factor |
---|---|---|---|---|
Conventional (solvent-based) | 4.8 | 8.2 | 6.1 | 3.5 |
Solvent-free (homogeneous) | 2.1 | 5.7 | 3.9 | 1.2 |
Enzymatic (solvent-free) | 1.4 | 3.1 | 1.8 | 0.4 |
*PMI: Process Mass Intensity
Future advances focus on continuous-flow reactors with in-line separators, achieving 99% atom utilization through real-time byproduct recirculation and eliminating purification solvents [5]. Photocatalytic esterification using visible light catalysts (e.g., graphitic carbon nitride) demonstrates potential for ambient-temperature synthesis, further reducing energy footprints [5].
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